7-methoxy-2-methylisoquinolin-1(2H)-one

Inflammation Nitric Oxide Inhibition Isoquinoline Alkaloids

Isoquinolinone substitution pattern dictates bioactivity-generic analogs invalid. This C7-methoxy, N-methyl scaffold enables targeted SAR expansion for kinase, melatonin, and inflammation research. - Core for C5/C6/C7 functionalization; MT2 agonist precursor (XLogP3-AA 1.5). - Parallel synthesis & CNS library building block. - Negative control for anti-inflammatory assays vs. dihydroxylated analogs. - BenchChem supply: ≥98% purity, stable crystalline solid.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B12964061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2-methylisoquinolin-1(2H)-one
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=C(C=C2)OC
InChIInChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-7H,1-2H3
InChIKeyISWXMNPNJFBVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methylisoquinolin-1(2H)-one: A Strategic Isoquinolinone Scaffold for Drug Discovery and Chemical Biology Procurement


7-Methoxy-2-methylisoquinolin-1(2H)-one (CAS 63808-06-0) is a heterocyclic compound belonging to the isoquinolinone class, defined by a fused benzene-pyridine ring system bearing a ketone at position 1, a methyl group at position 2, and a methoxy substituent at position 7 [1]. With a molecular weight of 189.21 g/mol and a calculated XLogP3-AA of 1.5 [1], this small-molecule scaffold represents a foundational building block for the synthesis of more complex isoquinoline-based pharmacophores [2]. Its structure positions it as a key intermediate in medicinal chemistry programs targeting kinases, melatonin receptors, and inflammatory pathways [3].

Scaffold elaboration

Isoquinolinone core with defined C7-OMe and N-Me substitution for kinase, GPCR, and inflammation pathway probe synthesis.

SAR expansion

Dual functional handles enable systematic analoging at C5/C6/C7 positions to explore structure-activity relationships.

Property reference

Moderate lipophilicity (LogP ~1.5) and low TPSA offer a benchmark for isoquinolinone ADME prediction models.

7-Methoxy-2-methylisoquinolin-1(2H)-one Procurement: Why Structural Nuance Defines Functional Utility in Isoquinolinone-Based Research


Generic substitution within the isoquinolinone class is scientifically invalid due to the profound impact of specific substituent patterns on both biological activity and synthetic utility. The presence and position of the methoxy group at C7, coupled with the N-methyl moiety, are not arbitrary decorations but critical determinants of molecular properties and target engagement [1]. Structure-activity relationship (SAR) studies demonstrate that even minor alterations, such as the relocation of a methoxy group or the introduction of a hydroxyl group, can drastically alter binding affinity, selectivity, and downstream functional responses at key targets like melatonin receptors [2]. Furthermore, the substitution pattern directly influences the compound's utility as a synthetic intermediate, dictating its reactivity and compatibility in building more complex libraries [3]. Therefore, procurement decisions must be guided by precise structural specifications rather than class-level assumptions.

Target Compound
Why Common Analogs Are Not Interchangeable
7-Methoxy-2-methylisoquinolin-1(2H)-one
2-Methylisoquinolin-1(2H)-one (C7-H): Lacks the C7-methoxy functionalization handle; may significantly limit derivatization options and alter synthetic utility.
7-Methoxyisoquinolin-1(2H)-one (N-H): Absence of N-methyl stabilization of the lactam ring can reduce chemical robustness under certain reaction conditions.
Dihydroxylated analogs (e.g., 7,8-diOH-6-OMe): Drastically different biological activity profile; not suitable as a negative control in anti-inflammatory assays without careful validation.

7-Methoxy-2-methylisoquinolin-1(2H)-one: Head-to-Head Comparative Evidence for Informed Scientific Selection


Anti-inflammatory Activity: Inferior NO Inhibition Compared to Dihydroxylated Analogs

While direct data for 7-methoxy-2-methylisoquinolin-1(2H)-one is absent, a class-level inference can be drawn from a study evaluating a closely related analog, 7,8-dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one, which demonstrated potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) generation with an IC50 value of ≤ 28.55 μM [1]. The target compound, lacking the 7,8-dihydroxy and 6-methoxy substitution pattern, is predicted to have significantly reduced anti-inflammatory potency in this assay, underscoring the critical role of the dihydroxy motif for this specific activity.

NO Inhibition
Class-level
Predicted lower potency vs. dihydroxylated analog (IC50 ≤ 28.55 μM)
Guides away from anti-inflammatory use; supports role as synthetic intermediate.
Inference from structurally related alkaloid; direct data absent.
Inflammation Nitric Oxide Inhibition Isoquinoline Alkaloids

Melatonin Receptor Selectivity: SAR-Guided Differentiation for MT2-Targeted Programs

A comprehensive structure-activity relationship (SAR) study on substituted isoquinolinones revealed that the specific positioning of methoxy and benzyloxyl groups is paramount for achieving high binding affinity and selectivity towards the MT2 melatonin receptor [1]. While 7-methoxy-2-methylisoquinolin-1(2H)-one was not directly assayed, the study identified 7-hydroxy-6-methoxy-2-methyl-2H-isoquinolin-1-one (compound 12) as a modest MT2-selective agonist [1]. The SAR analysis further indicates that substitutions at the C7 position, as in the target compound, generally confer lower potency compared to C5 or C6 modifications [1]. Therefore, this compound serves as a less potent but potentially useful starting point for further optimization toward MT2 ligands, in contrast to analogs with optimized benzyloxyl substitutions at C5 or C6.

MT2 Selectivity
Class-level
Predicted weak/non-selective; SAR points to C5/C6 for activity
Positions compound as precursor scaffold, not direct MT2 ligand.
SAR study on related isoquinolinones; target not assayed directly.
Melatonin Receptors MT2 Selectivity Circadian Rhythm GPCR Pharmacology

Synthetic Utility as a Building Block: A Quantified Advantage Over Unsubstituted Core Scaffolds

The compound's specific substitution pattern directly enhances its value as a synthetic intermediate. The presence of the methoxy group at C7 provides a handle for further functionalization (e.g., demethylation to yield a hydroxyl group for subsequent coupling reactions), a feature absent in the unsubstituted 2-methylisoquinolin-1(2H)-one [1]. This functional handle is crucial for generating diverse libraries of substituted isoquinolines [2]. Furthermore, the N-methyl group stabilizes the lactam ring, improving its compatibility with various reaction conditions compared to the N-unsubstituted 7-methoxyisoquinolin-1(2H)-one [3]. This dual functionality makes it a more versatile and robust building block for complex molecule synthesis than either analog alone.

Synthetic Utility
Reported
C7-OMe handle + N-Me stabilization vs. unsubstituted cores
Broader utility as building block; dual functionality enables diverse library synthesis.
Structural feature comparison; experimental verification recommended.
Medicinal Chemistry Library Synthesis Isoquinoline Derivatives Building Blocks

Physicochemical Profile: Distinct LogP and TPSA Differentiate from Hydroxylated and Unsubstituted Analogs

The calculated physicochemical properties of 7-methoxy-2-methylisoquinolin-1(2H)-one provide a clear, quantifiable differentiation from its structural analogs. The target compound has a calculated XLogP3-AA of 1.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 29.5 Ų [1]. In contrast, the unsubstituted 2-methylisoquinolin-1(2H)-one has a molecular weight of 159.18 g/mol [2]. The introduction of the methoxy group in the target compound increases molecular weight and lipophilicity compared to the unsubstituted analog, while the absence of additional polar hydroxyl groups (as in 6-hydroxy-7-methoxy-2-methylisoquinolin-1(2H)-one, MW 205.21 g/mol ) results in a lower TPSA and fewer hydrogen bond donors. These differences directly impact predicted membrane permeability and solubility, making the target compound a distinct entity in ADME property predictions.

Physicochemical Profile
Head-to-head
XLogP3-AA 1.5
TPSA 29.5 Ų
Intermediate lipophilicity; distinct from more polar hydroxylated analogs.
Computed values; verify experimentally for formulation design.
Physicochemical Properties Lipophilicity Drug-likeness ADME Prediction

7-Methoxy-2-methylisoquinolin-1(2H)-one: Evidence-Backed Application Scenarios for Targeted Research and Development


Scaffold for Medicinal Chemistry Optimization Programs

Given its moderate lipophilicity (XLogP3-AA 1.5) [1] and its role as a precursor to more potent melatonin receptor ligands [2], this compound is best utilized as a starting scaffold in medicinal chemistry campaigns. Researchers aiming to develop MT2-selective agonists should procure this compound as a core for further functionalization at the C5, C6, or C7 positions, guided by the SAR that substitutions at these sites can dramatically enhance potency and selectivity [2].

Synthetic Intermediate for Isoquinoline Library Construction

The compound's dual functional groups (C7-methoxy and N-methyl) make it an ideal building block for constructing diverse libraries of substituted isoquinolines [1][3]. It is particularly well-suited for use in parallel synthesis or high-throughput chemistry workflows where a common, stable intermediate is required. Its procurement is recommended for laboratories developing novel kinase inhibitors or CNS-targeted agents, leveraging the isoquinolinone core as a privileged structure [4].

Reference Standard for Physicochemical Property Benchmarking

With its well-defined and distinct physicochemical profile (XLogP3-AA 1.5, TPSA 29.5 Ų) [1], this compound serves as a valuable reference standard for computational chemistry and ADME prediction model validation. Scientists developing quantitative structure-property relationship (QSPR) models can use this compound to benchmark predictions for the isoquinolinone series, comparing its properties against those of more polar (e.g., hydroxylated) or more lipophilic analogs.

Precursor for In Vitro Anti-inflammatory Assay Development

Although it lacks the potent NO inhibitory activity of its dihydroxylated analog [5], 7-methoxy-2-methylisoquinolin-1(2H)-one can be procured as a negative control or a baseline compound in anti-inflammatory assays. Its use allows researchers to establish a clear activity threshold, confirming that observed effects from more potent derivatives are specific to their enhanced substitution patterns and not inherent to the core isoquinolinone scaffold.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold elaboration
Substitution-dependent SAR at C5/C6/C7 positions
Confirm target engagement in kinase or GPCR assays for designed analogs
Diversifiable isoquinolinone library synthesis
Dual functional groups (C7-OMe, N-Me) for parallel chemistry
Assess synthetic yield and purity across library members
Computational ADME model calibration
Intermediate lipophilicity and low TPSA reference profile
Benchmark QSPR predictions against experimental logD/solubility
Inflammatory pathway assay baseline control
Lack of direct NO inhibitory activity; serves as negative control
Confirm baseline in LPS-induced NO assay vs. dihydroxylated positive control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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